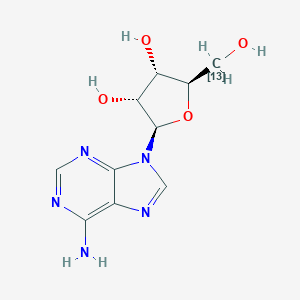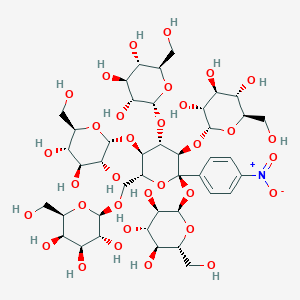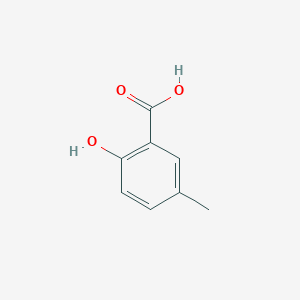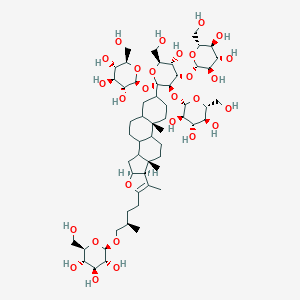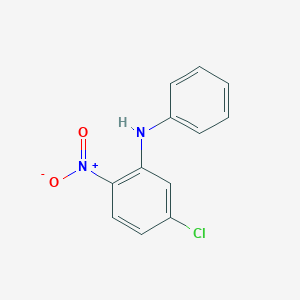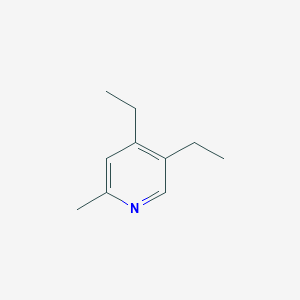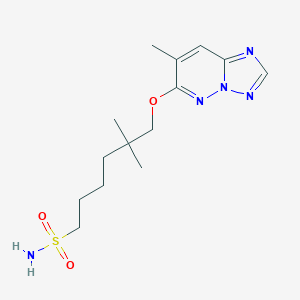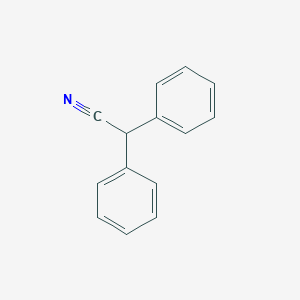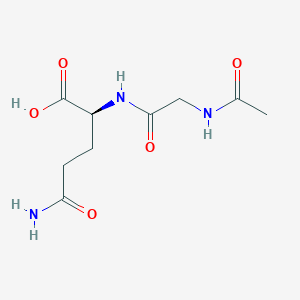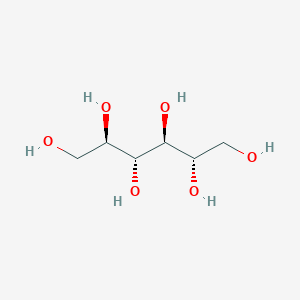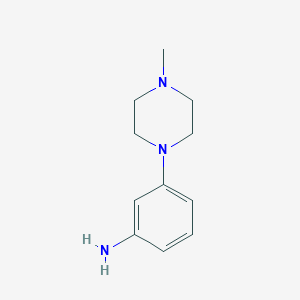![molecular formula C10H8N4 B117867 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole CAS No. 157519-98-7](/img/structure/B117867.png)
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BI-2536 and is a synthetic small molecule inhibitor of polo-like kinase 1 (PLK1), which is an important regulator of the cell cycle.
Mecanismo De Acción
BI-2536 works by inhibiting the activity of PLK1, which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. BI-2536 binds to the ATP-binding site of PLK1 and prevents its activity, leading to the inhibition of cell division and the induction of cell death.
Efectos Bioquímicos Y Fisiológicos
BI-2536 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, BI-2536 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BI-2536 has several advantages for lab experiments. It is a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of PLK1 in cancer and other diseases. However, there are also limitations to using BI-2536 in lab experiments. It is a synthetic small molecule inhibitor and may not accurately mimic the effects of genetic knockdown of PLK1. In addition, it may have off-target effects on other kinases, leading to potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. One direction is to further study its potential applications in cancer research and to develop more potent and selective PLK1 inhibitors. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and parasitic infections. Additionally, more research is needed to understand the mechanism of action of BI-2536 and its potential off-target effects on other kinases. Overall, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has significant potential for scientific research and may lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole involves several steps, including the reaction of 4,5-diaminoimidazole-2-carboxamide with 2-bromoaniline to form 2-(4-aminophenyl)-4,5-diaminoimidazole. This intermediate is then reacted with 2-chlorobenzaldehyde to form the final product, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to be a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. In addition to cancer research, BI-2536 has also been studied for its potential applications in other fields, such as neurodegenerative diseases and parasitic infections.
Propiedades
Número CAS |
157519-98-7 |
|---|---|
Nombre del producto |
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole |
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) |
Clave InChI |
HZIJSWRTFSUJIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3 |
Sinónimos |
1H-Benzimidazole,2-(1H-imidazol-4-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




